molecular formula C18H17N3O4 B4193274 4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid

4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No. B4193274
M. Wt: 339.3 g/mol
InChI Key: QGBQUZAZSBXAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a benzoic acid group and a 3,4-dimethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The 5-amino-pyrazole group could be synthesized using a variety of methods, including reactions with activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds . The 3,4-dimethoxyphenyl group could be introduced through a reaction with 3,4-dimethoxyphenylacetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 5-amino-pyrazole group would introduce a nitrogen-containing heterocyclic ring into the structure . The 3,4-dimethoxyphenyl group would introduce an aromatic ring with two methoxy substituents . The benzoic acid group would introduce a carboxylic acid functional group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. The amino group on the pyrazole ring could act as a nucleophile in reactions with electrophiles . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make the compound acidic . The presence of the aromatic rings and the pyrazole ring could influence the compound’s solubility and reactivity .

Future Directions

The future directions for research on this compound could potentially include further exploration of its synthesis, reactivity, and potential applications. Given the diverse applications of 5-amino-pyrazoles in pharmaceutics and medicinal chemistry , there could be potential for this compound to be used in the development of new drugs or other biologically active compounds.

properties

IUPAC Name

4-[5-amino-4-(3,4-dimethoxyphenyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-15-8-5-12(9-16(15)25-2)14-10-20-21(17(14)19)13-6-3-11(4-7-13)18(22)23/h3-10H,19H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBQUZAZSBXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Amino-4-(3,4-dimethoxy-phenyl)-pyrazol-1-yl]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.